![molecular formula C19H13N3O5 B2860490 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide CAS No. 865285-96-7](/img/structure/B2860490.png)
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a chromene ring with a carboxamide group. Compounds with these functional groups are often involved in various biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of appropriate precursors under specific conditions. For instance, oxadiazole derivatives can be synthesized from the corresponding carboxylic acids and hydrazides .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy are typically used to determine the structure .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the molecular structure. For example, the presence of the methoxy group might increase the compound’s solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
A study by Salahuddin et al. (2014) focused on the synthesis and in vitro anticancer evaluation of oxadiazole derivatives, including compounds related to N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide. These compounds were evaluated for their anticancer properties across various cell lines, highlighting the potential of oxadiazole derivatives in the development of new cancer therapies Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014.
Corrosion Inhibition
Research by Bouklah et al. (2006) explored the thermodynamic properties of oxadiazole compounds as corrosion inhibitors for mild steel in sulfuric acid media. Their findings demonstrate the efficiency of such compounds in protecting metal surfaces, suggesting applications in materials science and engineering Bouklah, Hammouti, Lagrenée, & Bentiss, 2006.
Nonlinear Optical Properties
A study conducted by Chandrakantha et al. (2011) on the synthesis and nonlinear optical characterization of new 1,3,4-oxadiazole derivatives, including those with structural similarities to this compound, demonstrated the potential of these compounds in optoelectronics. Their work suggests applications in optical limiting and other photonic technologies Chandrakantha, Isloor, Philip, Mohesh, Shetty, & Vijesh, 2011.
Electroluminescent Devices
Wang et al. (2001) investigated the use of oxadiazole-containing compounds as hole-blocking materials in organic light-emitting diodes (OLEDs). Their research highlights the role of such materials in improving the efficiency and performance of OLEDs, offering insights into the development of advanced display and lighting technologies Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5/c1-25-14-8-4-3-7-12(14)18-21-22-19(27-18)20-17(24)16-10-13(23)11-6-2-5-9-15(11)26-16/h2-10H,1H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBUFPXCSLYLDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2860407.png)
![1-(3-chloro-2-methylphenyl)-4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2860409.png)
![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2860411.png)

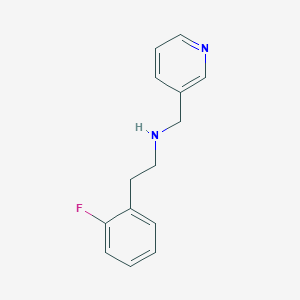

![(Z)-2,4-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860418.png)
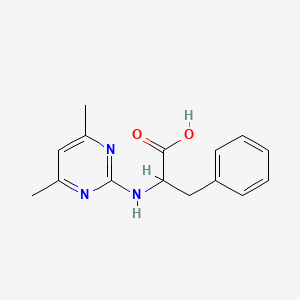
![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2860420.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyridazine-3-carboxamide](/img/structure/B2860422.png)
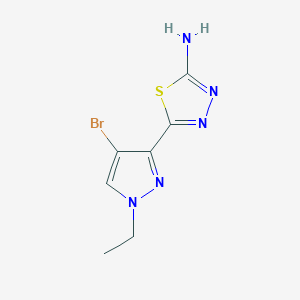
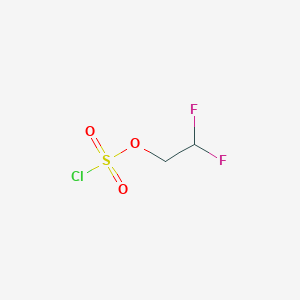
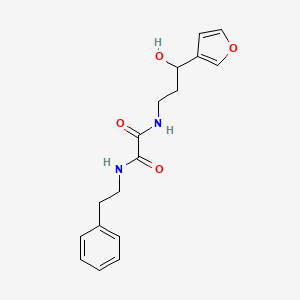
![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate](/img/structure/B2860430.png)